Bibo 3304 trifluoroacetate

Vue d'ensemble

Description

Le trifluoroacétate de BIBO3304 est un antagoniste puissant, actif par voie orale et sélectif du récepteur Y1 de la neuropeptide Y. Il présente une forte affinité pour le récepteur Y1 de la neuropeptide Y humaine et de rat, avec des valeurs de concentration inhibitrice demi-maximale de 0,38 nanomolaire et 0,72 nanomolaire, respectivement . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le système récepteur de la neuropeptide Y et ses rôles physiologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du trifluoroacétate de BIBO3304 implique plusieurs étapes, notamment la formation de la structure principale et les modifications ultérieures des groupes fonctionnels. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et non divulguées publiquement. elle implique généralement l'utilisation de techniques standard de synthèse organique telles que des réactions de condensation, des étapes de protection et de déprotection, et des processus de purification .

Méthodes de production industrielle

Les méthodes de production industrielle du trifluoroacétate de BIBO3304 ne sont pas largement documentées. Le composé est généralement produit dans des laboratoires spécialisés et des installations de recherche utilisant des techniques de synthèse organique avancées. Le processus de production implique des mesures de contrôle qualité strictes pour garantir une pureté et une uniformité élevées .

Analyse Des Réactions Chimiques

Types de réactions

Le trifluoroacétate de BIBO3304 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions typiques impliquent des températures modérées et l'utilisation de solvants tels que le diméthylsulfoxyde ou l'acétonitrile.

Réactions d'oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions contrôlées.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium sont couramment utilisés

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés halogénés, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de diverses formes oxydées ou réduites du composé .

Applications de la recherche scientifique

Le trifluoroacétate de BIBO3304 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier le système récepteur de la neuropeptide Y et ses interactions avec d'autres molécules.

Biologie : Employé dans la recherche sur les rôles physiologiques des récepteurs de la neuropeptide Y, notamment leur implication dans le comportement alimentaire, l'anxiété et les réponses au stress.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans des affections telles que l'obésité, les troubles anxieux et les maladies métaboliques.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le système récepteur de la neuropeptide Y

Mécanisme d'action

Le trifluoroacétate de BIBO3304 exerce ses effets en se liant sélectivement au récepteur Y1 de la neuropeptide Y et en l'antagonisant. Ce récepteur fait partie de la superfamille des récepteurs couplés aux protéines G et est impliqué dans divers processus physiologiques, notamment la régulation de l'apport alimentaire, de l'anxiété et de la pression artérielle. En bloquant le récepteur Y1 de la neuropeptide Y, le trifluoroacétate de BIBO3304 inhibe les voies de signalisation en aval, ce qui conduit à une réduction du comportement alimentaire et à des modifications des réponses au stress .

Applications De Recherche Scientifique

BIBO 3304 trifluoroacetate is a nonpeptide antagonist of neuropeptide Y (NPY) Y1 receptors, demonstrating high affinity for these receptors in rats and humans . It has IC50 values of 0.72 and 0.38 nM at rat and human receptors, respectively . NPY, a 36-amino acid polypeptide expressed in the hypothalamus, functions as an endocrine and neuronal messenger involved in various physiological processes, including blood pressure regulation and food intake stimulation .

Scientific Research Applications

NPY Receptor Antagonism: BIBO 3304 exhibits selective binding to the Y1 receptor subtype, displaying over 1000-fold lower affinity for human Y2, human and rat Y4, and human and rat Y5 receptors . In SK-N-MC cells, BIBO 3304 at 100 nM antagonizes the NPY-induced inhibition of cAMP synthesis, with a pKb of 9.1+0.4 .

Feeding Response Inhibition: In a rat model, BIBO 3304 inhibits feeding responses mediated by NPY in a dose-dependent manner . A 30 mg dose resulted in approximately 50% inhibition of feeding . Additionally, BIBO 3304 (30 mg) does not affect noradrenaline or galanin-induced feeding but can block the feeding response mediated by NPY (2 ± 36) (1 mg), NPY (3 ± 36) (1 mg), and [Leu31, Pro34]NPY (2 mg) . Studies show that 30 μg of BIBO 3304, when administered into the paraventricular nucleus, can inhibit the feeding response induced by 1 μg NPY, as well as hyperphagia induced by a 24-hour fast, suggesting a role for Y1 receptors in NPY-mediated feeding .

Anxiolytic Effects: BIBO 3304 also antagonizes the anxiolytic-like effects of NPY in the basolateral nucleus of the amygdala in rats .

In vivo studies Intracerebroventricular administration of BIBO-3304 (1, 10, 50 nmol) in rats did not affect locomotor activity, as measured by rearings and squares visited in an open field test. However, a 50 nmol dose significantly increased defecation . BIBO-3304 (10 nmol) reduced amphetamine-induced increases in horizontal and vertical activity, whereas its S-configurated enantiomer BIBO-3457 was inactive . In an open field test, BIBO-3304 (10 nmol) inhibited purposeless running in rats sensitized to the direct dopaminergic agonist apomorphine (0.5 mg/kg, s.c.) . BIBO-3304 (10 nmol, but not 1 nmol, i.c.v.) reduced fighting in an apomorphine-induced aggression paradigm .

Table of Applications and Research Findings

Mécanisme D'action

BIBO3304 trifluoroacetate exerts its effects by selectively binding to and antagonizing the neuropeptide Y receptor Y1. This receptor is part of the G-protein coupled receptor superfamily and is involved in various physiological processes, including the regulation of food intake, anxiety, and blood pressure. By blocking the neuropeptide Y receptor Y1, BIBO3304 trifluoroacetate inhibits the downstream signaling pathways, leading to reduced feeding behavior and altered stress responses .

Comparaison Avec Des Composés Similaires

Composés similaires

BIBO3457 : Un distomère du trifluoroacétate de BIBO3304, utilisé comme témoin négatif dans les études de recherche.

MK299 : Un autre antagoniste du récepteur Y1 de la neuropeptide Y ayant une affinité et une sélectivité de liaison similaires.

GW438014A : Un antagoniste sélectif du récepteur Y5 de la neuropeptide Y, utilisé pour la comparaison dans des études impliquant des sous-types de récepteurs de la neuropeptide Y

Unicité

Le trifluoroacétate de BIBO3304 est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur Y1 de la neuropeptide Y. Il présente une affinité subnanomolaire pour le récepteur, ce qui en fait un outil précieux pour l'étude du système récepteur de la neuropeptide Y. De plus, sa biodisponibilité orale et sa capacité à traverser la barrière hémato-encéphalique renforcent son utilité dans les études in vivo .

Activité Biologique

Bibo 3304 trifluoroacetate is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which plays a significant role in various physiological processes, including appetite regulation, anxiety responses, and metabolic functions. This article provides an overview of its biological activity, including key research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical and Pharmacological Profile

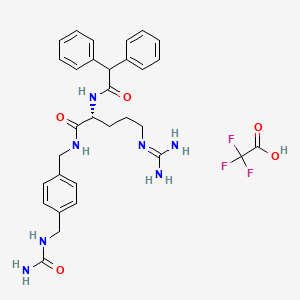

- Chemical Name : N-[(1 R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenyl-benzeneacetamide ditrifluoroacetate

- Molecular Formula : C31H36F3N7O5

- Molecular Weight : 757.69 g/mol

- Purity : ≥98% (HPLC)

Bibo 3304 exhibits high affinity for the Y1 receptor subtype with IC50 values of 0.38 nM for human receptors and 0.72 nM for rat receptors, demonstrating over 2600-fold selectivity against other NPY receptor subtypes (Y2, Y4, and Y5) .

Bibo 3304 acts primarily as an antagonist at the Y1 receptor, inhibiting the effects of NPY. This inhibition has been shown to reduce food intake and counteract the anxiolytic-like effects induced by NPY in various animal models . The compound's ability to inhibit NPY-induced feeding behaviors highlights its potential therapeutic applications in obesity and anxiety disorders.

Appetite Regulation

Research indicates that Bibo 3304 effectively inhibits feeding responses mediated by NPY. In vivo studies demonstrated that central administration of Bibo 3304 significantly reduced food intake in response to NPY stimulation .

Table 1: Effects of Bibo 3304 on Feeding Behavior

| Treatment | Dose (nM) | Effect on Food Intake (%) |

|---|---|---|

| Control | - | 100 |

| NPY | 1 | +200 |

| Bibo 3304 + NPY | 0.2 | -50 |

Data derived from rodent models showing dose-dependent inhibition of feeding behavior.

Anxiety Modulation

Bibo 3304 has also been implicated in modulating anxiety-like behaviors. Studies involving social interaction tests showed that the administration of Bibo 3304 blocked the anxiolytic effects of NPY, suggesting its potential use in treating anxiety disorders .

Case Study: Social Fear Extinction

In a study examining social fear extinction in male mice, Bibo 3304 was administered prior to exposure to social stimuli. The results indicated that Bibo 3304 effectively blocked the reduction of social fear typically induced by NPY, highlighting its role in anxiety modulation .

Clinical Implications

The pharmacological properties of Bibo 3304 suggest several clinical applications:

- Obesity Management : By inhibiting appetite through Y1 receptor antagonism, Bibo 3304 may serve as a therapeutic agent for obesity.

- Anxiety Disorders : Its ability to block anxiolytic effects presents opportunities for developing treatments for anxiety-related conditions.

- Diabetes Management : Recent studies have shown that Bibo 3304 can protect pancreatic β-cells from dysfunction under diabetogenic conditions, potentially improving glycemic control in diabetic models .

Propriétés

IUPAC Name |

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMCYYWIBYEOST-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36F3N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191868-14-1, 217977-06-5 | |

| Record name | N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191868-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIBO-3304 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO 3457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO-3304 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.